molecular formula C7H10BrClN2 B3027844 (R)-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride CAS No. 1415303-41-1

(R)-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride

Cat. No.: B3027844
CAS No.: 1415303-41-1
M. Wt: 237.52
InChI Key: RITFLBZVEWSGLF-NUBCRITNSA-N
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Description

®-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride is a chemical compound with a molecular formula of C7H9BrN2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method includes the bromination of 2-ethylpyridine to form 6-bromo-2-ethylpyridine, which is then subjected to a reductive amination process to yield ®-1-(6-Bromopyridin-2-yl)ethanamine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Major products are pyridine N-oxides.

    Reduction Reactions: Reduced pyridine derivatives are formed.

Scientific Research Applications

®-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of both bromine and amine functional groups. This combination imparts distinct chemical properties, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

(1R)-1-(6-bromopyridin-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.ClH/c1-5(9)6-3-2-4-7(8)10-6;/h2-5H,9H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITFLBZVEWSGLF-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415303-41-1
Record name 2-Pyridinemethanamine, 6-bromo-α-methyl-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415303-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride
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(R)-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride
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(R)-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride

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